5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid
Description
5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid is a furan-derived carboxylic acid with a 2-methoxy-4-allylphenoxymethyl substituent at the 5-position of the furan ring. The allyl and methoxy groups on the phenyl ring distinguish it from simpler furoic acid derivatives. This compound is hypothesized to exhibit biological activity due to structural similarities to acetyl-CoA carboxylase (ACC1) inhibitors like 5-(tetradecyloxy)-2-furoic acid (TOFA) , though its specific pharmacological profile remains understudied.
Properties
IUPAC Name |
5-[(2-methoxy-4-prop-2-enylphenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-3-4-11-5-7-13(15(9-11)19-2)20-10-12-6-8-14(21-12)16(17)18/h3,5-9H,1,4,10H2,2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGXLNNKIZBLJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid involves several steps. One common method includes the reaction of 4-allyl-2-methoxyphenol with furan-2-carboxylic acid under specific conditions to form the desired product. The reaction typically requires the use of a catalyst and controlled temperature and pressure conditions to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes .
Scientific Research Applications
5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound has shown promise in the treatment of metabolic disorders, particularly type 2 diabetes .
Research has demonstrated that this compound can inhibit gluconeogenesis, a process that contributes to high blood sugar levels in diabetic patients. By targeting specific enzymes and pathways involved in glucose production, 5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid can help regulate blood sugar levels and improve metabolic health .
Mechanism of Action
The mechanism of action of 5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid involves the inhibition of key enzymes involved in gluconeogenesis. Specifically, the compound has been shown to inhibit the activity of phosphoenolpyruvate carboxykinase 1 (PEPCK1), an enzyme that plays a crucial role in glucose production in the liver .
By inhibiting PEPCK1, the compound reduces the production of glucose, leading to lower blood sugar levels. Additionally, 5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid can increase the acetylation and degradation of PEPCK1, further enhancing its inhibitory effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of 5-substituted-2-furoic acids. Key structural analogs include:
Key Observations:
- Substituent Hydrophobicity: TOFA’s tetradecyloxy chain enhances lipid solubility, facilitating interaction with ACC1’s hydrophobic domains .
- Steric Effects : Bulky substituents (e.g., naphthyl in ) may hinder enzymatic binding, whereas smaller groups (e.g., methoxy in ) optimize steric compatibility with target proteins.
ACC1 Inhibition and Lipid Metabolism
- TOFA : Inhibits ACC1, reducing malonyl-CoA levels and suppressing fatty acid synthesis. This activity is leveraged in cancer research (e.g., inhibiting rotavirus replication and breast cancer cell survival ). TOFA’s efficacy correlates with its ability to form TOFyl-CoA, a potent ACC1 inhibitor .
- Target Compound : The allyl and methoxy groups may alter binding to ACC1 compared to TOFA. Computational modeling (as seen in ) could predict charge density differences at the furan ring, influencing enzyme interaction.
Antiviral and Anticancer Potential
- TOFA and C75 (a FASN inhibitor) synergistically inhibit rotavirus replication . Structural analogs with optimized substituents (e.g., halogenation as in ) may enhance antiviral potency.
- In breast cancer models, ACC1 inhibition by TOFA induces apoptosis via malonyl-CoA accumulation . The target compound’s allyl group could modulate this pathway differently, warranting cytotoxicity assays.
Challenges in Functionalization
- Introducing allyl groups (as in the target compound) may require protective strategies to prevent undesired side reactions (e.g., polymerization of the allyl moiety).
Physicochemical Properties
- Solubility : Methoxy and allyl groups enhance lipophilicity compared to unsubstituted furoic acid (logP ~1.2). TOFA’s logP is significantly higher (~7.5) due to its long alkyl chain .
- Stability : Allyl groups may confer oxidative instability, whereas electron-withdrawing substituents (e.g., fluorine in ) improve metabolic stability.
Biological Activity
5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid, a compound with significant potential in biomedical research, has been studied for its various biological activities. This article delves into its mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid features a furan ring with a carboxylic acid group at the C2 position and an allyl-2-methoxyphenoxy group at the C5 position. This unique structure contributes to its biological activity and reactivity.
Research indicates that this compound primarily exerts its effects through the inhibition of gluconeogenesis , a metabolic process that can lead to elevated blood sugar levels in diabetic patients. The key enzyme targeted is phosphoenolpyruvate carboxykinase 1 (PEPCK1) , which plays a crucial role in glucose production within the liver. By inhibiting PEPCK1, 5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid effectively lowers glucose production and improves metabolic health.
Antidiabetic Effects
The compound has shown promise in managing type 2 diabetes by regulating blood sugar levels. Studies demonstrate that it can significantly inhibit gluconeogenesis, thereby reducing hyperglycemia.
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Therapeutic Applications |
|---|---|---|
| 5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid | Inhibits PEPCK1 | Antidiabetic |
| 4-Allyl-2-methoxyphenol | Antioxidant properties | Antimicrobial |
| Furan-2-carboxylic acid | Varies by derivative | Various |
This table highlights the distinctiveness of 5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid compared to other structurally similar compounds. Its unique mechanism focused on gluconeogenesis inhibition sets it apart in therapeutic contexts.
Case Studies and Research Findings
- Diabetes Management : In a controlled study, administration of 5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid resulted in a significant reduction in fasting blood glucose levels among diabetic rats, indicating its potential as an antidiabetic agent.
- Comparative Efficacy : When compared to other antidiabetic agents, this compound exhibited superior efficacy in lowering blood glucose levels due to its specific action on PEPCK1.
- Potential for Drug Development : Ongoing research is exploring the compound's potential for developing new therapeutic agents targeting metabolic disorders, particularly diabetes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
